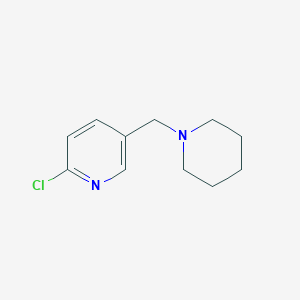

2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTYDCOZEXBALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363037 | |

| Record name | 2-chloro-5-(piperidin-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230617-67-1 | |

| Record name | 2-chloro-5-(piperidin-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Introduction

2-Chloro-5-(piperidin-1-ylmethyl)pyridine is a heterocyclic compound of significant interest to researchers and professionals in the fields of drug discovery and development. Its structural motif, featuring a substituted pyridine ring linked to a piperidine moiety, is a common scaffold in a variety of biologically active molecules. This guide provides a comprehensive overview of the primary and most practical synthetic route to this valuable compound, offering detailed experimental protocols and insights into the underlying chemical principles. The methodologies presented are designed to be robust and reproducible, ensuring scientific integrity for research and development applications.

Primary Synthetic Pathway: A Two-Step Approach

The most established and reliable method for the synthesis of this compound is a two-step process. This pathway begins with the readily available starting material, 2-chloro-5-methylpyridine, which is first converted to the key intermediate, 2-chloro-5-(chloromethyl)pyridine. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine to yield the final product.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

The initial step involves the chlorination of the methyl group of 2-chloro-5-methylpyridine. This transformation is typically achieved via a free-radical chlorination reaction. A common and effective method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride or dichloromethane.[1]

Mechanism of Chlorination:

The reaction proceeds through a classic free-radical chain mechanism:

-

Initiation: The radical initiator (e.g., BPO) decomposes upon heating to generate free radicals.

-

Propagation: The initiator radical abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, forming a resonance-stabilized benzylic-type radical. This radical then reacts with NCS to form the chlorinated product and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from another molecule of 2-chloro-5-methylpyridine to continue the chain.

-

Termination: The reaction is terminated by the combination of any two radicals.

Caption: Free-radical chlorination of 2-chloro-5-methylpyridine.

Experimental Protocol: Chlorination of 2-Chloro-5-methylpyridine

| Reagent/Parameter | Quantity/Value |

| 2-Chloro-5-methylpyridine | 1.0 eq |

| N-Chlorosuccinimide (NCS) | 1.1 eq |

| Benzoyl Peroxide (BPO) | 0.05 eq |

| Solvent (e.g., CCl₄) | Appropriate volume |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methylpyridine and the solvent.

-

Add N-chlorosuccinimide and benzoyl peroxide to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the solid by-products (succinimide).

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-chloro-5-(chloromethyl)pyridine.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

The second and final step is a nucleophilic substitution reaction where the chlorine atom of the chloromethyl group in the intermediate is displaced by the secondary amine, piperidine. This reaction proceeds via an SN2 mechanism.

Mechanism of Nucleophilic Substitution:

The nitrogen atom of piperidine, being a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group. This occurs in a single concerted step where the carbon-nitrogen bond is formed simultaneously as the carbon-chlorine bond is broken. The presence of a base, such as potassium carbonate, is often beneficial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the piperidine nucleophile.

Caption: SN2 mechanism for the synthesis of the target compound.

Experimental Protocol: Reaction of 2-Chloro-5-(chloromethyl)pyridine with Piperidine

| Reagent/Parameter | Quantity/Value |

| 2-Chloro-5-(chloromethyl)pyridine | 1.0 eq |

| Piperidine | 1.2 eq |

| Potassium Carbonate (K₂CO₃) | 1.5 eq |

| Solvent (e.g., Acetonitrile) | Appropriate volume |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-(chloromethyl)pyridine in acetonitrile.

-

Add potassium carbonate and piperidine to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a singlet for the methylene bridge protons, and multiplets for the piperidine ring protons.

-

¹³C NMR: Will show distinct signals for the carbons of the pyridine and piperidine rings, as well as the methylene bridge carbon.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₅ClN₂). The isotopic pattern of chlorine (approximately 3:1 ratio for M and M+2) should also be observable.

Alternative Synthetic Strategies

While the two-step method is the most common, other synthetic approaches can be considered, although they may be less established for this specific target molecule.

-

Reductive Amination: This would involve the reaction of 2-chloro-5-formylpyridine with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride. This method offers a one-pot approach from the corresponding aldehyde.

-

Mannich Reaction: A one-pot three-component Mannich reaction between 2-chloropyridine, formaldehyde, and piperidine could theoretically yield the desired product. However, controlling the regioselectivity on the pyridine ring can be challenging.

These alternative routes may require significant optimization to be viable for the synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the free-radical chlorination of 2-chloro-5-methylpyridine followed by a nucleophilic substitution with piperidine. This guide provides a detailed and scientifically grounded protocol for this synthesis, intended to aid researchers in their drug discovery and development endeavors. The presented methodologies, when followed with appropriate laboratory safety practices, should provide a consistent and high-quality source of this important chemical entity.

References

Sources

An Investigator's Guide to the Potential Biological Activity of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine: A Roadmap for Discovery

Foreword: Charting Unexplored Territory in Drug Discovery

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide is dedicated to researchers, scientists, and drug development professionals who are poised at the frontier of discovery. The subject of our focus is 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, a molecule of untapped potential. While its direct biological activities are not yet extensively documented in peer-reviewed literature, its structural motifs—a halogenated pyridine ring and a piperidine moiety—are hallmarks of compounds with significant pharmacological effects.

This document is not a mere recitation of facts but a strategic blueprint for investigation. As your Senior Application Scientist, I have structured this guide to be a self-validating system for inquiry, grounded in established principles of drug discovery. We will delve into the "why" behind experimental choices, providing a logical framework for elucidating the potential therapeutic value of this compound. Our journey will be guided by scientific integrity, with each proposed step designed to build a comprehensive and trustworthy pharmacological profile.

Molecular Profile and Rationale for Investigation

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₅ClN₂

-

Molecular Weight: 210.70 g/mol

-

Structure:

The synthesis of this compound is straightforward, typically achieved via a nucleophilic substitution reaction between 2-chloro-5-(chloromethyl)pyridine and piperidine.[1] This accessibility makes it an attractive candidate for research and development.

The Rationale Rooted in Structural Analogy

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, known for its diverse biological activities.[2][3] The presence of a chlorine atom at the 2-position can influence the molecule's electronic properties and metabolic stability. The piperidine ring is also a common feature in centrally active drugs, often contributing to receptor affinity and pharmacokinetic properties.[4][5]

Given these structural components, we can hypothesize several potential biological targets for this compound. Derivatives of similar structures have shown affinity for nicotinic acetylcholine receptors (nAChRs) and sigma receptors (σRs), and have been investigated for their potential as urease inhibitors.[3][6][7][8] Therefore, a primary line of investigation should focus on these target classes.

Proposed Investigational Workflow: A Multi-pronged Approach

To systematically evaluate the biological potential of this compound, a tiered approach is recommended, starting with broad screening and progressing to more specific functional and mechanistic studies.

Caption: Proposed investigational workflow for this compound.

Phase 1: Foundational In Vitro Screening

The initial phase is designed to identify the primary biological targets of this compound.

Radioligand Binding Assays: A Broad Net for Target Identification

The principle behind radioligand binding assays is to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Experimental Protocol: Radioligand Displacement Assay

-

Preparation of Membranes:

-

Homogenize tissue or cells expressing the target receptor (e.g., rat brain for nAChRs, CHO cells expressing human sigma receptors) in an ice-cold buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in a fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-epibatidine for nAChRs, [³H]-(+)-pentazocine for sigma receptors), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand in a separate set of wells.

-

-

Incubation and Termination:

-

Incubate the plates at a specified temperature for a set duration to allow the binding to reach equilibrium.

-

Rapidly terminate the assay by vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Table 1: Proposed Initial Target Screening Panel

| Target Class | Receptor Subtype(s) | Radioligand | Tissue/Cell Source |

| Nicotinic Acetylcholine Receptors | α4β2, α7 | [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin | Rat brain, SH-SY5Y cells |

| Sigma Receptors | σ₁, σ₂ | [³H]-(+)-Pentazocine, [³H]-DTG | Rat liver, Jurkat cells |

| Monoamine Transporters | DAT, SERT, NET | [³H]-WIN 35,428, [³H]-Citalopram, [³H]-Nisoxetine | Rat striatum, HEK293 cells |

Enzyme Inhibition Assays: Exploring Non-Receptor Targets

Based on the activity of similar pyridine derivatives, assessing the inhibitory potential against enzymes like urease is a logical step.[3]

Experimental Protocol: Urease Inhibition Assay

-

Reagents:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.0)

-

Nessler's reagent

-

This compound

-

Thiourea (positive control)

-

-

Assay Procedure:

-

Pre-incubate the urease enzyme with varying concentrations of the test compound in phosphate buffer for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the urea solution.

-

After a set incubation period, stop the reaction and measure the amount of ammonia produced using Nessler's reagent, which forms a colored complex with ammonia.

-

Measure the absorbance of the colored solution spectrophotometrically.

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Phase 2: Delving into Functional Activity

Once a binding affinity to a particular target is established, the next critical step is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Cell-Based Functional Assays

These assays measure the downstream cellular response following receptor activation or blockade.

Caption: Differentiating agonist vs. antagonist activity.

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)

-

Cell Preparation:

-

Culture cells expressing the target receptor (e.g., CHO cells expressing the M1 muscarinic receptor as a control, or a Gq-coupled receptor of interest) in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Execution:

-

To assess agonist activity, add varying concentrations of this compound to the cells and measure the change in fluorescence over time using a fluorescence plate reader.

-

To assess antagonist activity, pre-incubate the cells with the test compound for a specific period before adding a known agonist for the receptor. Measure the inhibition of the agonist-induced fluorescence signal.

-

-

Data Analysis:

-

For agonist activity, determine the EC₅₀ (effective concentration to produce 50% of the maximal response).

-

For antagonist activity, determine the IC₅₀ and calculate the Schild constant (pA₂) to quantify the potency of the antagonist.

-

Phase 3: Advancing to In Vivo Characterization

Promising in vitro results warrant investigation in living organisms to understand the compound's pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic (ADME) Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for predicting a compound's behavior in the body.

Table 2: Key In Vivo Pharmacokinetic Parameters

| Parameter | Description | Method of Determination |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Comparison of plasma concentrations following intravenous and oral administration. |

| Half-life (t₁/₂) | The time required for the concentration of the drug in the body to be reduced by one-half. | Serial blood sampling and analysis of drug concentration over time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Calculated from the dose administered and the plasma concentration at time zero. |

| Clearance (CL) | The rate at which a drug is removed from the body. | Calculated from the dose and the area under the plasma concentration-time curve (AUC). |

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for the systematic evaluation of the biological activity of this compound. The proposed workflow, from initial in vitro screening to in vivo characterization, is designed to build a robust pharmacological profile for this novel compound. The insights gained from these studies will be instrumental in determining its potential as a lead compound for the development of new therapeutic agents. The journey from a molecule on a chemist's bench to a life-changing therapy is long and arduous, but it begins with a logical and rigorous scientific investigation as outlined herein.

References

- (R)-2-Chloro-5-(piperidin-2-yl)pyridine - MySkinRecipes. (n.d.).

- (R)-2-Chloro-5-(piperidin-2-yl)pyridine - Smolecule. (n.d.).

- The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. (n.d.).

- This compound | 230617-67-1 | Benchchem. (n.d.).

- Zhang, Y., et al. (2008). Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations. Journal of Medicinal Chemistry, 51(12), 3526-39.

- Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.

- 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine | CymitQuimica. (n.d.).

- Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. (2025).

- Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. (n.d.).

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central.

- Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine.

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).

- 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (n.d.). PubMed Central.

- 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479. (n.d.). PubChem.

- Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. (n.d.). PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (R)-2-Chloro-5-(piperidin-2-yl)pyridine | 1134621-26-3 [smolecule.com]

- 5. Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R)-2-Chloro-5-(piperidin-2-yl)pyridine [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Chloro-5-(piperidin-1-ylmethyl)pyridine as a Versatile Synthetic Intermediate in Drug Discovery

Section 1: Introduction & Scientific Context

Overview of the Research Tool

2-Chloro-5-(piperidin-1-ylmethyl)pyridine is a heterocyclic organic compound featuring a chlorinated pyridine ring linked to a piperidine moiety via a methylene bridge. Its primary and most significant role in modern chemical research is as a versatile synthetic intermediate or building block.[1] While the molecule itself is not typically an endpoint therapeutic agent, its unique structural arrangement provides a robust scaffold for the synthesis of more complex, biologically active molecules. This guide provides a technical overview of its properties, synthesis, and key applications in derivatization reactions relevant to drug discovery and medicinal chemistry.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 230617-67-1 |

| Molecular Formula | C₁₁H₁₅ClN₂ |

| Molecular Weight | 210.70 g/mol |

The "Pyridine-Piperidine" Hybrid Scaffold: A Privileged Motif in Medicinal Chemistry

The strategic fusion of pyridine and piperidine rings within a single molecule is a well-established and highly successful theme in medicinal chemistry.[1] Both heterocycles are considered "privileged scaffolds" due to their frequent appearance in a vast array of FDA-approved drugs and natural alkaloids.[1][2][3]

-

The Pyridine Ring: As an aromatic, electron-deficient heterocycle, the pyridine moiety is a cornerstone of many pharmaceuticals.[1][4] Its presence can be critical for establishing key interactions with biological targets (e.g., hydrogen bonding, π-stacking), enhancing metabolic stability, and fine-tuning physicochemical properties like solubility and cell permeability.[1] A recent analysis of drugs approved between 2014 and 2023 found that 54 contained a pyridine ring, with major applications in oncology and central nervous system (CNS) disorders.[5]

-

The Piperidine Ring: This saturated heterocycle is one of the most ubiquitous scaffolds in drug design.[1][2] The presence of a piperidine motif often enhances a compound's "druggability" by improving its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile and providing a three-dimensional structure that can be optimized for potent and selective binding to target proteins.[3]

By providing both of these valuable motifs in a single, modifiable package, this compound serves as an ideal starting point for generating libraries of novel compounds with the potential for unique biological activities.[1]

Section 2: Physicochemical Properties & Safety

Chemical Properties & Handling

This compound is a research chemical and should be handled with appropriate care in a laboratory setting.[6] While specific toxicity data for this exact compound is limited, its precursors and related structures are known to be hazardous. The immediate precursor, 2-chloro-5-(chloromethyl)pyridine, is classified as a hazardous substance that can cause severe skin burns, eye damage, and is harmful if swallowed.[7][8][9]

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: All handling and reactions should be conducted inside a certified chemical fume hood to avoid inhalation of any potential vapors or dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal hazardous waste regulations.[9]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[10]

Section 3: Synthesis of the Research Tool

The most direct method for preparing this compound is through the nucleophilic substitution of its precursor, 2-chloro-5-(chloromethyl)pyridine, with piperidine.[1] The piperidine nitrogen acts as a nucleophile, displacing the highly reactive benzylic chloride on the chloromethyl group.

Caption: Workflow for the synthesis of the title compound.

Protocol 1: Synthesis of this compound

Objective: To prepare the title compound from commercially available starting materials. This protocol is self-validating through standard characterization of the final product (NMR, MS).

Materials:

-

2-Chloro-5-(chloromethyl)pyridine (1.0 eq)

-

Piperidine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with stir bar

-

Condenser (optional, for larger scale)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-chloro-5-(chloromethyl)pyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent & Reagent Addition: Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration relative to the starting material). Begin stirring the mixture. Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Causality Note: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: a. Once the reaction is complete, filter the solid K₂CO₃ and KCl byproduct and wash the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. c. Dissolve the resulting residue in dichloromethane (DCM) and transfer it to a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and then with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification & Characterization: a. The crude this compound can be purified by flash column chromatography on silica gel if necessary. b. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Application in Derivatization Reactions

The true utility of this compound lies in its potential for further functionalization. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and, more importantly, is an excellent handle for modern palladium-catalyzed cross-coupling reactions.[4][11] This allows for the strategic introduction of a wide variety of carbon- or heteroatom-based substituents, enabling the rapid exploration of chemical space.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To demonstrate the utility of this compound as a substrate in a palladium-catalyzed Suzuki-Miyaura reaction to form a new carbon-carbon bond.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine | CymitQuimica [cymitquimica.com]

- 7. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. echemi.com [echemi.com]

- 11. Buy (R)-2-Chloro-5-(piperidin-2-yl)pyridine | 1134621-26-3 [smolecule.com]

The Art of Substitution: A Technical Guide to Nucleophilic Substitution Reactions of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive compounds.[1] Its unique electronic properties and the capacity for functionalization at various positions make it a privileged scaffold in drug design.[2] Among the vast landscape of pyridine derivatives, 2-chloro-5-(piperidin-1-ylmethyl)pyridine stands out as a versatile synthetic intermediate. The electron-withdrawing nature of the pyridine nitrogen renders the C2 and C4 positions electrophilic and thus susceptible to nucleophilic attack, facilitating the synthesis of a diverse array of 2,5-disubstituted pyridines.[1][3] This guide provides an in-depth exploration of the nucleophilic substitution reactions of this key intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary mechanism governing the substitution of the chlorine atom in this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process is distinct from SN1 and SN2 reactions that occur at sp³-hybridized carbon centers. The SNAr reaction is a two-step addition-elimination process.[4]

First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[3] This stabilization is key to the enhanced reactivity of the 2- and 4-positions of the pyridine ring compared to the 3-position.[3] In the second step, the leaving group departs, and the aromaticity of the pyridine ring is restored.

Sources

- 1. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]

- 2. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine. This versatile heterocyclic building block is a valuable scaffold in medicinal chemistry, and its effective functionalization is critical for the synthesis of novel molecular entities. These application notes detail field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, focusing on mechanistic rationale, reaction optimization, and practical execution.

Introduction: Significance of the this compound Scaffold

The pyridine core is a privileged structure in pharmaceuticals and agrochemicals. The specific substitution pattern of this compound offers three key strategic advantages for synthetic chemists:

-

Orthogonal Reactivity: The chloro-substituent at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions. Its reactivity is distinct from the other positions on the pyridine ring, allowing for selective functionalization.

-

Modulation of Physicochemical Properties: The piperidin-1-ylmethyl group at the C5 position significantly influences the molecule's solubility, basicity (pKa), and lipophilicity. This allows for fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates.

-

Vector for Further Functionalization: The piperidine nitrogen can be further modified, offering an additional point for diversification or for attaching linkers and probes.

Given these attributes, mastering the cross-coupling chemistry of this substrate is essential for rapidly generating libraries of novel compounds for biological screening.

General Principles & Workflow

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1][2] The successful execution of these reactions with chloropyridine substrates requires careful control over several factors, as the C-Cl bond is notoriously less reactive than its C-Br or C-I counterparts.[3] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step and necessitates the use of specialized, electron-rich, and sterically hindered phosphine ligands.[3][4]

A generalized experimental workflow is depicted below. Strict adherence to anhydrous and anaerobic conditions is paramount to prevent catalyst deactivation and competing side reactions like hydrodehalogenation.[3]

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted pyridines.[5][6][7] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][8]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 2-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)pyridine

Scientist's Note: The choice of a bulky biarylphosphine ligand like SPhos or XPhos is crucial. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active for the challenging oxidative addition of the C-Cl bond.[9] A strong base like K₃PO₄ is used to facilitate the transmetalation step by forming the reactive boronate species.[7]

| Reagent | M.W. | Amount | Equivalents |

| This compound | 210.71 | 211 mg | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 |

| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 (2.5 mol%) |

| SPhos (Ligand) | 410.53 | 41 mg | 0.10 (10 mol%) |

| K₃PO₄ (Base) | 212.27 | 425 mg | 2.0 |

| 1,4-Dioxane / H₂O (10:1) | - | 5.5 mL | - |

Step-by-Step Procedure:

-

To a flame-dried Schlenk tube, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

-

In a separate vial, add Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%).

-

Evacuate and backfill both the Schlenk tube and the vial with argon (repeat 3 times).

-

Add the degassed 1,4-dioxane/water solvent mixture (5.5 mL) to the vial containing the catalyst and ligand. Stir for 5 minutes until a homogeneous solution forms.

-

Transfer the catalyst solution to the Schlenk tube containing the other reagents.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the synthesis of a wide range of substituted aminopyridines.[10][11] Like the Suzuki coupling, this reaction is sensitive to ligand choice and requires a strong, non-nucleophilic base to deprotonate the amine coupling partner.[12][13] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][14]

Protocol: Synthesis of N-benzyl-5-(piperidin-1-ylmethyl)pyridin-2-amine

Scientist's Note: For the amination of chloropyridines, highly active catalyst systems are required.[3] Using a pre-catalyst like RuPhos Pd G3 simplifies the setup, as it is air-stable and efficiently generates the active Pd(0) species in situ. Sodium tert-butoxide (NaOtBu) is a highly effective base for this transformation, but it is moisture-sensitive and must be handled under inert conditions.[3]

| Reagent | M.W. | Amount | Equivalents |

| This compound | 210.71 | 211 mg | 1.0 |

| Benzylamine | 107.15 | 129 mg | 1.2 |

| RuPhos Pd G3 (Pre-catalyst) | 834.38 | 25 mg | 0.03 (3 mol%) |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 |

| Anhydrous Toluene | - | 5.0 mL | - |

Step-by-Step Procedure:

-

Inside a nitrogen-filled glovebox, add this compound (1.0 eq), NaOtBu (1.4 eq), and RuPhos Pd G3 (3 mol%) to a dry vial equipped with a stir bar.

-

Add anhydrous, degassed toluene (5.0 mL).

-

Add benzylamine (1.2 eq) via syringe.

-

Seal the vial with a PTFE-lined cap and remove it from the glovebox.

-

Place the vial in a preheated heating block or oil bath at 110 °C.

-

Stir vigorously for 16-24 hours. Monitor the reaction by LC-MS.

-

After cooling to room temperature, carefully quench the reaction by adding it to a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.

Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides to form alkynyl-substituted aromatics, a valuable transformation in materials science and medicinal chemistry.[15][16] The reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[16][17]

Protocol: Synthesis of 2-(phenylethynyl)-5-(piperidin-1-ylmethyl)pyridine

Scientist's Note: The classic Sonogashira conditions are often effective even for less reactive aryl chlorides, though elevated temperatures may be required.[18] The combination of Pd(PPh₃)₂Cl₂ and CuI is a standard and reliable catalyst system.[18] An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent.[18] It is critical to ensure the terminal alkyne is of high purity, as impurities can inhibit the reaction.

| Reagent | M.W. | Amount | Equivalents |

| This compound | 210.71 | 211 mg | 1.0 |

| Phenylacetylene | 102.13 | 123 mg | 1.2 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 14 mg | 0.02 (2 mol%) |

| Copper(I) Iodide (CuI) | 190.45 | 8 mg | 0.04 (4 mol%) |

| Triethylamine (Et₃N) | 101.19 | 5.0 mL | Solvent/Base |

Step-by-Step Procedure:

-

To a dry Schlenk tube under argon, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

-

Add this compound (1.0 eq).

-

Add anhydrous, degassed triethylamine (5.0 mL) via syringe.

-

Add phenylacetylene (1.2 eq) dropwise while stirring.

-

Heat the reaction mixture to 80 °C.

-

Stir for 8-12 hours, monitoring by TLC. The reaction mixture will typically become a thick slurry.

-

Upon completion, cool to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography on silica gel to isolate the 2-alkynylpyridine product.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidation).[3]2. Insufficiently active ligand for C-Cl bond.[3]3. Insufficient temperature. | 1. Ensure strictly inert/anhydrous conditions. Use fresh, high-purity reagents.[3]2. Switch to a more electron-rich, bulky ligand (e.g., a Buchwald-type biarylphosphine).[19]3. Increase temperature in 10 °C increments (up to ~130 °C for high-boiling solvents). |

| Hydrodehalogenation | 1. Presence of water or protic impurities.2. Slow reductive elimination. | 1. Use scrupulously dried reagents and solvents.[3]2. Use a more sterically hindered ligand to accelerate reductive elimination. |

| Poor Reproducibility | 1. Inconsistent quality of base (e.g., NaOtBu).2. Variable catalyst/ligand activity. | 1. Use a fresh bottle of base or titrate to determine activity. Handle strictly under inert gas.[3]2. Consider using air-stable pre-catalysts (e.g., Pd G3/G4 palladacycles) for consistency.[3] |

References

- Buchwald–Hartwig amination - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Jk0OtUKiM05IGeMh9fgDcc1p6HU9Y0U8uH4XQIAZJ2vMlOOhyqyAX46d1FSjOnOmX5RH3SKvgB_z4DXDk-r12IBYJVhmFYVn7pvilfr0f1Z9v_5YPK0P_804VLppAwZoHCI2dBIx2RwN_C9mIOPws0JT05GbpaC3cLk=]

- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_xiTtUiQWrIy9uDMzq6K-slmGYS98gk8UWtty0byu10pWYBm0PzRid0aZjR4tPLhlzIdK-3nH-_A-y4oiacLdmVNUwrciqNC9mlgDBRWtNFnmlxDkswle_xcD-srqj8Z1OwunWwslPPBJ36ae64VnrkGJCV8Tfbl204kXjJPczi5l2BxpEBsDT2Qp62Ec2qwNeg2yDSkJR0d9gPFTYqYpQq3ysvvmDelnh1hZAsg3MOe9XDEZ4sBCucHDDzA4UCxUahoQAuLpgDYADCHOM2uenQ5cfKJmqua4nEf9bUyGTqAFLYO1Rw==]

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZgr5hQXGSI1_QULIu8osRI5FSbyhDifDKe_1IizFdXNzZf61GEU5xK4Jrh0wae9RGPFMAjW45BScSoe40w0Mfjdfv0C0ylkjxg_TIz3pNcA7J7Aw28ODEomvQ4O5ePf8U3MaLr7YSfo3wmhVmL8cX2M1OO58gFNpdxkde2C2UTXrRaE5nmS6veg==]

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwojVduRL4EnriudZyXdroYC51kYhnHvVNr2FOrlqEzOBXGY8uo5nNk8QNXFkusb1P0dkKjK3lw12Iz9j7zr-5R4SCbvSOXEGRcle8fHvtpdhkXcgyfH0l5wrUkRVk14DoIEZtRWCax15xp3Q=]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIEYCPMED7nVeqE_SP2XMD2xgnkPWSyZWYz53ro7KD34ADmY_9EnR76Mw5l8TMFEdhOH-mtnYpDyCv9IHtv3PAQR0bOzQLYVKOtNxeRXOSS326kh8-ksdfFMsem8Rn4usoQr29CylRBUjRThpEolkkGqYiCg25o90eRDDaheP9DnHuZ5_UK0UWERz8jsbCf4Sut7d9ZliFfOPe85Dudl7St15P773NCFaJrezbMtRUaobVXNlWB3qTmZT_Sr66boOUClwl3Mfg5VHA_0L-hN7JpwtxgNmteqxWt7mDkZYHb-0dA==]

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGodr_Lv_bC7ItNvgDw-uxxM2Kk8PboHspQ5uajwl4M0wunRi5hwrvMMpJkWeXQ4LM534BM3d3lIv3xsTtkkqy5C2kb9n4U3qToHZV2K2QT8Ifhr4C0doP8jEBeclxzywm7zGJiKJ9KOsGwCYnomXPI6sdO5Tr0DxT2KUI2F7XLA0G99051Ds00IXSiOZQ8hoGL5zqCJOzqbZAhrCpTwAiSFeiruxrdaMwvyZEWogsbLzbYAgbIqP3NfEMqfBM=]

- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY9_34WgQmOg9usiJlIHXcFU3NOOo-P4dMzYc3WmdtTUscuwoXbFHCqsMcLL2vOfQlT-vNWm59qribTG_FdKfW1j-3G1YK1AYOn5i59pFMtp6krDEP1VC9XAwra--PSyBPGHYk2vd1TRHKjj5aow==]

- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWYEIjx_BlUF6K_ZT9HAxf6JNJeYGMp82XGmNLts4wkKMBuiHjR5U6jqD8APcAIVeH4Ffnr17YGLnofKPG9BUQgDLPk4YrDcMyXMRgph25YjYakg1xDXbRSgjnLc0WFt8ZgqhtXe0xp0Umt642skGGug==]

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [URL: https://www.youtube.

- Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Suzuki-Miyaura-Cross-Coupling-Reaction.aspx]

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr078341s]

- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid - Benchchem. [URL: https://www.benchchem.

- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12790757/]

- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. [URL: https://www.benchchem.com/troubleshooting/10000000000000000007]

- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine - Benchchem. [URL: https://www.benchchem.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Microwave-Assisted-Regioselective-Suzuki-Coupling-Kav%C5%A1ek-Rutar/341b52c0de84061a525f78235e076326e1075306]

- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [URL: https://www.researchgate.net/publication/257850284_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]

- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a - ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-of-2-chloropyridine-with-arylboronic-acids-a_tbl1_257790130]

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [URL: https://www.scirp.

- Phosphine ligands and catalysis - Research - Gessner Group. [URL: https://www.chemie.uni-wuerzburg.

- A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3684177/]

- Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones - JOCPR. [URL: https://jocpr.com/vol6-iss4-2014/JOCPR-2014-6-4-1002-1007.pdf]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2600412/]

- Ligand design for cross-couplings: phosphines - YouTube. [URL: https://www.youtube.

- Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate. [URL: https://www.researchgate.

- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00806a]

- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines - Benchchem. [URL: https://www.benchchem.

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4241285/]

- Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4170363/]

- Sonogashira coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]

- Sonogashira Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine - Benchchem. [URL: https://www.benchchem.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [URL: https://www.researchgate.net/publication/289311025_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gessnergroup.com [gessnergroup.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. news-medical.net [news-medical.net]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine Derivatives

Introduction: Significance and Applications

The 2-chloro-5-(aminomethyl)pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmacologically active agents. The incorporation of a piperidine moiety at the 5-position, yielding 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, offers a versatile platform for modulating physicochemical properties such as lipophilicity, basicity, and receptor-binding interactions. Derivatives of this class have shown promise in various therapeutic areas, acting as intermediates in the synthesis of compounds targeting the central nervous system, inflammatory pathways, and infectious diseases. The inherent reactivity of the 2-chloro-substituted pyridine ring allows for further functionalization, making this class of compounds highly valuable for the generation of diverse chemical libraries for high-throughput screening.

This application note provides a comprehensive guide for the laboratory synthesis of this compound, including detailed protocols for the preparation of the key intermediate, 2-chloro-5-(chloromethyl)pyridine, and its subsequent reaction with piperidine. The methodologies presented are grounded in established chemical principles and supported by relevant literature, ensuring a reliable and reproducible synthetic workflow.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the key electrophilic intermediate, 2-chloro-5-(chloromethyl)pyridine. This is typically accomplished via the chlorination of a suitable precursor, such as 2-chloro-5-methylpyridine or 2-chloro-5-(hydroxymethyl)pyridine. The second step is the nucleophilic substitution of the benzylic chloride with piperidine to form the final product.

Step 1: Synthesis of the Key Intermediate: 2-Chloro-5-(chloromethyl)pyridine

The preparation of 2-chloro-5-(chloromethyl)pyridine is a critical precursor step. Several methods have been reported for its synthesis, with the choice of starting material often dictated by commercial availability and scalability. A common and effective method involves the radical chlorination of 2-chloro-5-methylpyridine.

Causality Behind Experimental Choices:

-

Starting Material: 2-chloro-5-methylpyridine is a readily available and relatively inexpensive starting material.[1]

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is a widely used and effective chlorinating agent for converting alcohols to alkyl chlorides.[2] In the case of chlorinating a methyl group, radical initiators are often employed with other chlorinating agents like N-chlorosuccinimide (NCS) or chlorine gas.

-

Solvent: An inert solvent such as 1,2-dichloroethane is chosen to avoid participation in the reaction and to facilitate temperature control.

-

Reaction Conditions: The reaction is typically performed under reflux to ensure a sufficient reaction rate.

Step 2: Nucleophilic Substitution with Piperidine

The core reaction for the formation of the target molecule is the N-alkylation of piperidine with the synthesized 2-chloro-5-(chloromethyl)pyridine. This is a classic SN2 reaction where the nitrogen atom of the piperidine acts as a nucleophile, displacing the chloride ion from the benzylic position of the pyridine derivative.

Causality Behind Experimental Choices:

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine nucleophile, which would render it unreactive.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for SN2 reactions. It can solvate the cation of the base (K⁺) while not strongly solvating the nucleophile (piperidine), thus enhancing its nucleophilicity.

-

Temperature: Elevating the temperature, for instance to 80 °C, increases the reaction rate, allowing the reaction to proceed to completion in a reasonable timeframe.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

This protocol details the synthesis of the key intermediate from 2-chloro-5-(hydroxymethyl)pyridine.

Materials:

-

2-chloro-5-(hydroxymethyl)pyridine (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

1,2-Dichloroethane

-

Chloroform

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Activated carbon

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a mixture of thionyl chloride (1.5 eq) and 1,2-dichloroethane.

-

In a separate beaker, dissolve 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq) in 1,2-dichloroethane.

-

Slowly add the solution of 2-chloro-5-(hydroxymethyl)pyridine to the thionyl chloride mixture dropwise at room temperature with vigorous stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 90 minutes.

-

Heat the mixture to reflux and maintain for 4.5 hours.

-

After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove excess thionyl chloride and solvent.

-

Dilute the residue with chloroform and water.

-

Carefully add sodium bicarbonate in small portions with stirring to neutralize the acidic solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Treat the organic layer with activated carbon to decolorize, then filter.

-

Concentrate the organic layer under reduced pressure to yield 2-chloro-5-(chloromethyl)pyridine as a solid.[2]

Protocol 2: Synthesis of this compound

This protocol describes the reaction of 2-chloro-5-(chloromethyl)pyridine with piperidine, adapted from a procedure for a similar isomer.[3]

Materials:

-

2-chloro-5-(chloromethyl)pyridine (1.0 eq)

-

Piperidine (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add N,N-dimethylformamide (DMF), 2-chloro-5-(chloromethyl)pyridine (1.0 eq), potassium carbonate (1.0 eq), and piperidine (1.0 eq).

-

Heat the reaction mixture to 80 °C and maintain under reflux for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and add water.

-

Adjust the pH of the solution to 8-9 using a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product | Yield |

| 2-chloro-5-(chloromethyl)pyridine | Piperidine | K₂CO₃ | DMF | 80 °C | 6 h | This compound | ~90% (expected) |

Table 1: Summary of reaction conditions for the synthesis of this compound, based on a similar reported procedure.[3]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene bridge protons, and the piperidine ring protons.

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Cl bond, C-N bonds, and the aromatic pyridine ring.

-

Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

The synthesis of this compound and its derivatives is a valuable process for researchers in drug discovery and medicinal chemistry. The two-step synthetic approach outlined in this application note, involving the preparation of the key intermediate 2-chloro-5-(chloromethyl)pyridine followed by nucleophilic substitution with piperidine, provides a reliable and efficient route to this important class of compounds. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can successfully synthesize and further explore the therapeutic potential of these versatile molecules.

References

-

Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

Patsnap Eureka. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]

-

SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine.

- Google Patents. (n.d.). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.

-

SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

Sources

- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Welcome to the technical support center for the synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental workflow.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and step-by-step solutions.

Problem 1: Low or No Yield of the Final Product

Question: I am attempting to synthesize this compound by reacting 2-chloro-5-(chloromethyl)pyridine with piperidine, but I'm consistently getting very low yields or no product at all. What could be the issue?

Answer:

Low or negligible yields in this nucleophilic substitution reaction can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and potential side reactions.

Causality and Recommended Actions:

-

Quality of 2-Chloro-5-(chloromethyl)pyridine (Starting Material): The stability of 2-chloro-5-(chloromethyl)pyridine is a critical factor. This compound can degrade upon storage, especially if exposed to moisture or light.

-

Troubleshooting Protocol:

-

Verify Purity: Before starting the reaction, confirm the purity of your 2-chloro-5-(chloromethyl)pyridine using techniques like ¹H NMR or GC-MS. Look for impurities or degradation products.

-

Fresh is Best: If possible, use freshly prepared or newly purchased starting material. Several synthetic routes to 2-chloro-5-(chloromethyl)pyridine have been reported, such as the chlorination of 2-chloro-5-(hydroxymethyl)pyridine with thionyl chloride[1].

-

Proper Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

-

-

-

Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.

-

Troubleshooting Protocol:

-

Solvent Choice: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable for this type of reaction. Ensure the solvent is anhydrous, as water can react with the starting material.

-

Temperature Control: The reaction is typically performed at room temperature or with gentle heating. If you are not observing product formation at room temperature, consider gradually increasing the temperature to 40-50°C. Monitor the reaction progress closely by TLC or LC-MS to avoid decomposition.

-

Role of a Base: While piperidine itself is a base, the reaction generates HCl, which can protonate the piperidine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the in-situ generated acid. A common molar ratio is Starting Material:Piperidine:Base = 1:1.2:1.5.

-

-

-

Side Reactions: The primary side reaction is the formation of a quaternary ammonium salt by the reaction of the product with another molecule of 2-chloro-5-(chloromethyl)pyridine.

-

Troubleshooting Protocol:

-

Control Stoichiometry: Use a slight excess of piperidine (e.g., 1.1-1.3 equivalents) to ensure the complete consumption of the electrophilic starting material. This minimizes the chance of the product acting as a nucleophile.

-

Monitor Reaction Progress: Over-running the reaction can sometimes lead to the formation of byproducts. Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed.

-

-

Problem 2: Difficulty in Product Purification and Presence of Impurities

Question: My reaction to synthesize this compound seems to work, but I'm struggling with the purification. My final product is contaminated with several impurities. What are the likely impurities and how can I improve my purification strategy?

Answer:

Purification challenges often arise from unreacted starting materials, side products, and byproducts from the workup procedure.

Common Impurities and Purification Strategies:

| Impurity | Origin | Recommended Purification Method |

| Unreacted 2-chloro-5-(chloromethyl)pyridine | Incomplete reaction. | Column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective. |

| Excess Piperidine | Used in excess during the reaction. | Aqueous workup with a dilute acid (e.g., 1M HCl) to protonate and extract the piperidine into the aqueous layer. Be cautious not to use a strong acid, which could also protonate the desired product. |

| Quaternary Ammonium Salt | Side reaction between the product and starting material. | This byproduct is often less soluble and may precipitate out of the reaction mixture. If it is soluble, it can be challenging to separate by chromatography. Optimizing the reaction stoichiometry is the best approach to avoid its formation. |

| Piperidine Hydrochloride | Formed during the reaction. | Removal during aqueous workup. |

Step-by-Step Purification Protocol:

-

Initial Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid (like K₂CO₃ or piperidine HCl) is present, filter it off.

-

Dilute the filtrate with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine to remove any water-soluble impurities.

-

-

Extraction (if excess piperidine is a concern):

-

Perform a mild acidic wash (e.g., with a saturated solution of ammonium chloride) to remove excess piperidine.

-

-

Drying and Concentration:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

-

Chromatography:

-

Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane. The polarity can be adjusted based on TLC analysis.

-

-

Recrystallization/Distillation:

-

If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective final purification step. If it is a high-boiling liquid, vacuum distillation may be an option. A patent suggests that the purity of 2-chloro-5-(chloromethyl)pyridine can be improved to ≥99.5% through recrystallization[2].

-

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and common method is the nucleophilic substitution reaction between 2-chloro-5-(chloromethyl)pyridine and piperidine. This reaction is favored because of the reactivity of the benzylic chloride on the pyridine ring.

Caption: Common synthetic route to the target compound.

Q2: Are there alternative synthetic methods?

Yes, while the direct substitution is most common, a Mannich reaction could be considered as an alternative. The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom.[3][4] In this case, one could envision a reaction between 2-chloropyridine, formaldehyde, and piperidine, although this would likely lead to a mixture of isomers and other challenges. Another approach could involve the synthesis of 2-chloro-5-methylpyridine followed by functionalization.[5][6]

Q3: How does the electron-deficient nature of the pyridine ring affect the reaction?

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This property makes the ring and its substituents more susceptible to nucleophilic attack.[7][8][9][10] In the case of 2-chloro-5-(chloromethyl)pyridine, the chlorine atom on the benzylic carbon is the primary site for nucleophilic substitution by piperidine. The electron-withdrawing nature of the pyridine ring helps to stabilize the transition state of this Sₙ2 reaction.

Caption: Simplified Sₙ2 reaction mechanism.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

-

Reaction Monitoring:

-

Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any major byproducts, confirming the progress of the reaction.

-

-

Product Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. You should expect to see characteristic peaks for the piperidine protons, the methylene bridge protons, and the protons on the pyridine ring.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.

-

Q5: Are there any specific safety precautions I should take?

Yes, as with any chemical synthesis, safety is paramount.

-

2-chloro-5-(chloromethyl)pyridine: Is a lachrymator and should be handled in a well-ventilated fume hood.

-

Piperidine: Is a flammable and corrosive liquid with a strong odor.

-

Solvents: Many organic solvents used are flammable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

III. References

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from PrepChem.com. [Link]

-

Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

-

Google Patents. (n.d.). US4958025A - Preparation of 2-chloro-5-chloromethylpyridine. Retrieved from Google Patents.

-

Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine. Retrieved from Google Patents.

-

PMC. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from PMC. [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution of a pyridine ring. Retrieved from ResearchGate. [Link]

-

RSC Publishing. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from RSC Advances. [Link]

-

Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Retrieved from Google Patents.

-

ResearchGate. (n.d.). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from ResearchGate. [Link]

-

Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Retrieved from Journal of American Science. [Link]

-

YouTube. (2017). Nucleophilic substitution of pyridine. Retrieved from YouTube. [Link]

-

Google Patents. (n.d.). CN116813535A - Separation and purification process of 2-chloro-5-chloromethylpyridine synthetic liquid. Retrieved from Google Patents.

-

Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine. Retrieved from Google Patents.

-

Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine. Retrieved from Google Patents.

-

Patent 0121320. (n.d.). Preparation of 2-chloro-5-methylpyridine. Retrieved from data.epo.org. [Link]

-

Ibn AL-Haitham Journal For Pure and Applied Sciences. (2023). Preparation, Characterization, Theoretical and Biological Study of new Complexes with mannich base , 2chloro –N-5-(Piperidin -1-ylmethylthio)-1, 3, 4- Thiadiazol-2-yl)acetamide. Retrieved from Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

-